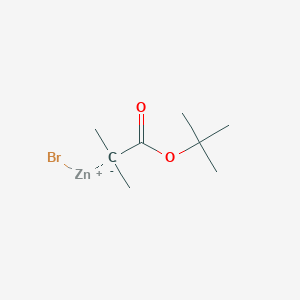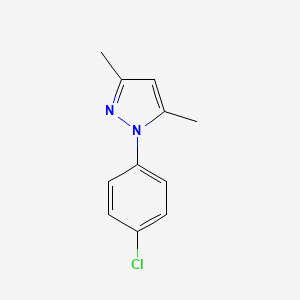
1-(4-Chloro-phenyl)-3,5-dimethyl-1H-pyrazole; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. For instance, a compound similar to the one , 3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane, was synthesized and its crystal structure was determined using single-crystal X-ray diffraction . Another study reported the synthesis of highly functionalized thiazolidinone derivatives from various 4-phenyl-3-thio-semicarbazones .Molecular Structure Analysis
While specific molecular structure analysis for “1-(4-Chloro-phenyl)-3,5-dimethyl-1H-pyrazole” was not found, studies on similar compounds provide insights. For example, a compound named 3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane was analyzed using crystal structure analysis, spectroscopic investigations, and DFT calculations .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrazole derivatives, including compounds like 1-(4-Chloro-phenyl)-3,5-dimethyl-1H-pyrazole, are recognized for their versatility in organic synthesis and medicinal chemistry. Pyrazoles serve as pharmacophores in a multitude of biologically active compounds, showcasing a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects, among others. The synthesis of pyrazole derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine under various conditions to yield heterocyclic compounds with potential yields (A. M. Dar & Shamsuzzaman, 2015).
Biological and Pharmaceutical Applications
The chemistry of pyrazole derivatives extends to their application in synthesizing heterocycles, which are crucial in developing new therapeutic agents. Studies demonstrate the utility of pyrazole compounds as building blocks for creating a myriad of heterocyclic compounds with significant pharmacological applications. These include the development of anticancer agents, highlighting the pyrazole moiety's role in generating compounds with potent biological effects (M. A. Gomaa & H. Ali, 2020).
Antimicrobial and Antifungal Research
Research on pyrazole derivatives also delves into their antimicrobial and antifungal capabilities. Specific pyrazole compounds have been identified for their structure-activity relationships against pathogens such as Fusarium oxysporum, demonstrating their potential in addressing agricultural and medical challenges. The detailed understanding of these compounds' mechanisms and their interactions with biological targets is under exploration, aiming to design more effective agents against a broad spectrum of diseases (Y. Kaddouri et al., 2022).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole, also known as pyraclostrobin, is a member of the strobilurin group of fungicides . It has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
Pyraclostrobin works by inhibiting mitochondrial respiration in the target organisms . This is achieved by blocking electron transfer within the respiratory chain, which in turn disrupts the production of adenosine triphosphate (ATP) . ATP is essential for a range of cellular processes, and its reduction leads to cellular death and ultimately organism mortality .
Biochemical Pathways
The disruption of ATP production affects several biochemical pathways within the target organisms. ATP is a crucial energy source for many cellular processes, including cell growth and replication. By inhibiting ATP production, pyraclostrobin effectively halts these processes, leading to the death of the parasite .
Pharmacokinetics
In silico pharmacokinetics analysis predicted that the compound might be able to cross the blood–brain barrier .
Result of Action
The result of the action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole is the death of the target organisms. In vitro and in vivo studies have shown that this compound has potent antileishmanial and antimalarial activities . For example, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .
Action Environment
The action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole can be influenced by various environmental factors. For instance, the compound is stable in aqueous solution in the dark at pH 4, 5, and 7 . At ph 9, a very slow degradation was observed . This suggests that the compound’s action, efficacy, and stability may be affected by the pH of the environment.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRHYOVFLWECAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

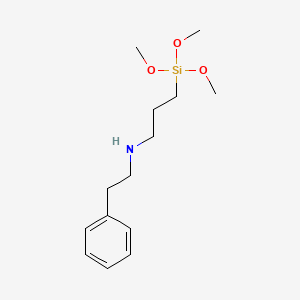
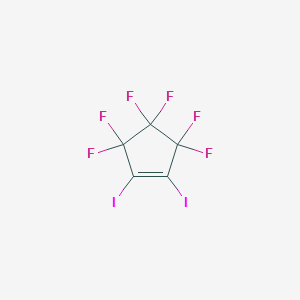
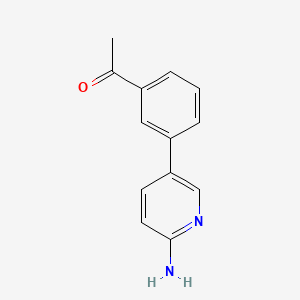
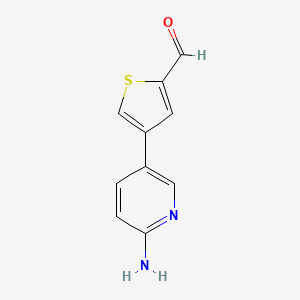

![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329910.png)



![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)

